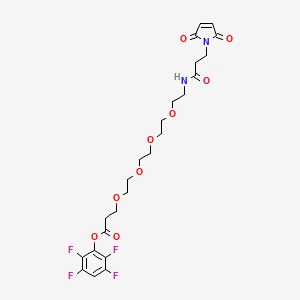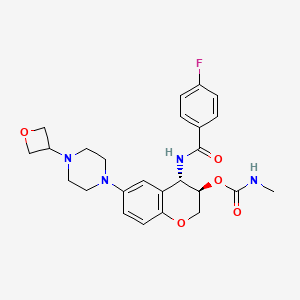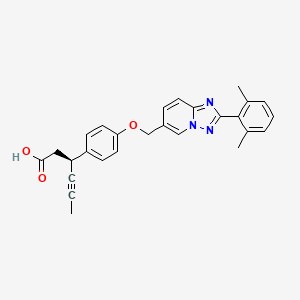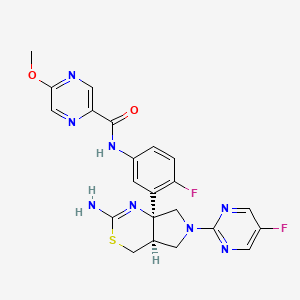
Mal-amido-PEG4-TFP ester
Descripción general
Descripción
Mal-amido-PEG4-TFP ester is a PEG linker containing a maleimide and TFP ester end group . It has a molecular weight of 564.5 g/mol and a molecular formula of C24H28F4N2O9 . It is used in the synthesis of PROTACs .
Synthesis Analysis
The synthesis of Mal-amido-PEG4-TFP ester involves the use of a maleimide and TFP ester end group . The maleimide groups are reactive with thiols between pH 6.5 and 7.5, and the TFP ester can react with primary amine groups . This makes it less susceptible to undergo hydrolysis compared to NHS ester .Molecular Structure Analysis
The molecular structure of Mal-amido-PEG4-TFP ester consists of a PEG linker with a maleimide and TFP ester end group . The PEG linker increases the water solubility of a compound in aqueous media .Chemical Reactions Analysis
The maleimide group in Mal-amido-PEG4-TFP ester is known for its ability to react specifically with sulfhydryl (-SH) groups . The TFP ester group can react with primary amines (-NH2) to form stable amide bonds . This makes it a useful tool in pharmaceutical research and development .Physical And Chemical Properties Analysis
Mal-amido-PEG4-TFP ester has a molecular weight of 564.48 and a molecular formula of C24H28F4N2O9 . It appears as a viscous liquid that is colorless to light yellow . It is soluble in DMSO, DCM, and DMF .Aplicaciones Científicas De Investigación
PEG Linker
Mal-amido-PEG4-TFP ester is a PEG linker containing a maleimide and TFP ester end group . The hydrophilic PEG chains increase the water solubility of a compound in aqueous media . Longer PEG chains have improved water solubility relative to shorter PEG chains .
Thiol Reactivity
Maleimide groups in Mal-amido-PEG4-TFP ester are reactive with thiols between pH 6.5 and 7.5 . This property allows it to be used in reactions involving thiols, which are common in biological systems.
Amine Reactivity
The TFP ester in Mal-amido-PEG4-TFP ester can react with primary amine groups . This makes it useful in reactions involving amines, which are also common in biological systems.
Hydrolysis Resistance
The TFP ester is less susceptible to undergo hydrolysis compared to NHS ester . This makes it more stable in aqueous solutions, increasing its utility in biological research.
Bio-conjugation
Mal-amido-PEG4-TFP ester is a non-cleavable linker for bio-conjugation . It contains a Maleimides group and a COOR/Ester group linked through a linear PEG chain . This makes it useful in creating stable bio-conjugates for various research applications.
PROTAC Linker
Mal-amido-PEG4-TFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that induce the degradation of specific proteins, and are a promising new approach in drug development.
Mecanismo De Acción
Target of Action
The primary targets of Mal-amido-PEG4-TFP ester are thiols and primary amine groups . The compound contains a maleimide group that is reactive with thiols, specifically between pH 6.5 and 7.5 . The TFP ester end group can react with primary amine groups .
Mode of Action
Mal-amido-PEG4-TFP ester interacts with its targets through chemical reactions . The maleimide group in the compound reacts with thiols to form a stable thioether bond . On the other hand, the TFP ester reacts with primary amine groups . These reactions allow for the site-specific conjugation of the compound to proteins .
Biochemical Pathways
The specific biochemical pathways affected by Mal-amido-PEG4-TFP ester depend on the proteins it is conjugated to. By reacting with thiols and primary amine groups, the compound can modify proteins and potentially alter their function . .
Pharmacokinetics
The pharmacokinetics of Mal-amido-PEG4-TFP ester are influenced by its PEG linker . The hydrophilic PEG chains increase the water solubility of the compound, which can enhance its bioavailability . Longer PEG chains have improved water solubility relative to shorter PEG chains .
Result of Action
The result of Mal-amido-PEG4-TFP ester’s action is the conjugation of the compound to proteins . This can lead to changes in the proteins’ function, potentially influencing cellular processes . The exact molecular and cellular effects would depend on the specific proteins that the compound is conjugated to.
Action Environment
The action of Mal-amido-PEG4-TFP ester is influenced by the pH of the environment . The maleimide group in the compound is reactive with thiols specifically between pH 6.5 and 7.5 . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment .
Direcciones Futuras
Mal-amido-PEG4-TFP ester is widely used in pharmaceutical research and development due to its unique chemical properties . The maleimide group can be used to specifically target cysteine residues in proteins, allowing for site-specific conjugation of PEG to proteins . This suggests potential future directions in the development of targeted therapeutics .
Propiedades
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F4N2O9/c25-16-15-17(26)23(28)24(22(16)27)39-21(34)4-7-35-9-11-37-13-14-38-12-10-36-8-5-29-18(31)3-6-30-19(32)1-2-20(30)33/h1-2,15H,3-14H2,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZRDWRFDOPKGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F4N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mal-amido-PEG4-TFP ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(3,5-Ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid](/img/structure/B608730.png)

![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B608733.png)





![6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one](/img/structure/B608742.png)




